molecular formula C20H26N6O3 B6576159 7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 578744-98-6

7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6576159
CAS RN: 578744-98-6
M. Wt: 398.5 g/mol
InChI Key: KGNVMGFFHCRSPC-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The methoxyethyl group could potentially increase the lipophilicity of the compound, which might enhance its ability to cross cell membranes.

Scientific Research Applications

Adenosine A2A Receptor Antagonists in Neurodegenerative Disorders

The therapeutic use of A2A adenosine receptor (AR) antagonists holds promise for treating neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease . These antagonists modulate the A2A receptor, which plays a crucial role in regulating neurotransmission and neuronal function. The compound’s ability to selectively inhibit A2A receptors may contribute to neuroprotection and improved cognitive function .

Cancer Immunotherapy

A2A AR antagonists have gained attention in cancer research due to their potential to prevent immunoescaping by tumor cells. By blocking A2A receptors, this compound could enhance immune responses against cancer cells, making it a candidate for combination therapies with immunotherapeutic agents .

Drug Development and Optimization

The compound’s structure, particularly the furan-2-yl-thiazolo [5,4-d]pyrimidine scaffold, offers opportunities for drug development. Researchers can modify its substituents to enhance binding affinity, selectivity, and pharmacokinetic properties. Computational tools like SwissADME predict favorable drug-likeness profiles for this compound, making it a valuable starting point for medicinal chemistry efforts .

G Protein-Coupled Receptor Research

As a ligand for the A2A receptor, this compound contributes to our understanding of G protein-coupled receptors (GPCRs) . Investigating its binding interactions and signaling pathways sheds light on broader aspects of GPCR biology and drug discovery .

Chemical Biology and Target Identification

Researchers can use this compound as a tool to explore the functional roles of A2A receptors in various biological contexts. By studying its effects on cellular processes, they can uncover novel therapeutic targets and pathways .

Structure-Activity Relationship Studies

The compound’s unique structure, including the aromatic ketone and pyridine moieties, provides an excellent platform for structure-activity relationship (SAR) studies. Researchers can systematically modify different regions of the molecule to understand how specific substitutions impact its biological activity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine rings are often found in drugs that target the central nervous system, while purine derivatives are involved in various biological processes, including DNA synthesis .

properties

IUPAC Name

7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c1-22-17-16(18(27)23(2)20(22)28)26(13-14-29-3)19(21-17)25-11-9-24(10-12-25)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNVMGFFHCRSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

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